N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride
Overview
Description
“N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride” is a chemical compound with the molecular formula C6H10ClF3N2O . It has a molecular weight of 218.60 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10ClF3N2O . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Building Blocks for Novel Compounds
N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride serves as a precursor in the synthesis of various novel compounds. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from similar compounds, have been utilized as building blocks for creating CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. These processes involve transformations and cyclizations that lead to new chemical entities with potential for further application in drug discovery and material science (Dao Thi et al., 2018).
Antidepressant and Nootropic Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antidepressant and nootropic activities. Specific azetidinones have exhibited significant potential as central nervous system (CNS) active agents, demonstrating both antidepressant and cognitive-enhancing effects. This highlights the utility of azetidinone derivatives in the development of novel therapeutic agents for mental health conditions (Thomas et al., 2016).
Chemical Synthesis Techniques
Innovations in chemical synthesis techniques often involve compounds like this compound. An example is the improved derivatization technique for the determination of certain contaminants in drinking water. The methodology leverages the reactivity of related compounds for efficient and sensitive analysis, demonstrating the role of such chemicals in advancing analytical chemistry (Kubwabo et al., 2009).
Antimicrobial and Antitubercular Activities
Research has shown that azetidinone derivatives, akin to this compound, possess antimicrobial and antitubercular properties. The synthesis of new pyrimidine-azetidinone analogues, for example, has led to compounds with notable in vitro antimicrobial and antitubercular activities. This suggests a promising avenue for the development of new antibacterial and antituberculosis drugs, underscoring the compound's role in the search for novel treatments for infectious diseases (Chandrashekaraiah et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-4-1-10-2-4;/h4,10H,1-3H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUDOWOYBHVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CNC(=O)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.